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Compound of Interest

Compound Name: 4-Pentenoic acid

Cat. No.: B046785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of 4-pentenoic acid, a
valuable building block in organic synthesis. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a
foundational resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The spectral data for 4-pentenoic acid is summarized below, providing a quick reference for its
key characterization features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. *H NMR Spectral Data

The proton NMR spectrum of 4-pentenoic acid exhibits characteristic signals corresponding to
its five distinct protons. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Coupling Constant

Proton Assignment Chemical Shift (ppm)  Multiplicity () in Hz
H-5 (a, a) ~5.0-5.1 Multiplet

H-4 (b) ~5.7-5.9 Multiplet

H-3 (c) ~2.3-2.4 Quartet ~7.0

H-2 (d) ~2.4-25 Triplet ~75
-COOH (e) ~11.0-12.0 Singlet (broad)

1.1.2. 3C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment

Chemical Shift (ppm)

C-1 (-COOH) ~179
C-2 (-CHz-) ~33
C-3 (-CHz-) ~28
C-4 (=CH-) ~137
C-5 (=CHz) ~115

Infrared (IR) Spectroscopy

The IR spectrum of 4-pentenoic acid displays characteristic absorption bands indicative of its

functional groups.
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Vibrational Mode Frequency (cm~1) Intensity

O-H stretch (carboxylic acid

dimer) 2500-3300 Broad, Strong
C-H stretch (sp? C-H) ~3080 Medium

C-H stretch (sp?® C-H) 2850-2960 Medium

C=0 stretch (carboxylic acid) ~1710 Strong

C=C stretch (alkene) ~1640 Medium

C-O stretch (carboxylic acid) 1210-1320 Strong

=C-H bend (out-of-plane) ~915, ~995 Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-pentenoic acid results in a characteristic
fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment

100 ~5 [M]* (Molecular lon)
[CH3COOH:2]* (McLafferty

60 100
rearrangement)

41 ~80 [CsHs]* (Allyl cation)

55 ~75 [CaH7]*

45 ~50 [COOH]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for 4-pentenoic
acid.

NMR Spectroscopy
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2.1.1. Sample Preparation

o Approximately 10-20 mg of 4-pentenoic acid is accurately weighed and dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs).

o A small amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm). For
routine analysis, the residual solvent peak can also be used for referencing.

e The solution is transferred to a 5 mm NMR tube.

e The tube is capped and gently agitated to ensure a homogeneous solution.
2.1.2. 'H NMR Acquisition

e Instrument: A 300 MHz or higher field NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

o Number of Scans: 8-16 scans are typically sufficient.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-15 ppm.

o Data Processing: Fourier transformation, phase correction, and baseline correction are
applied to the raw data.

2.1.3. 13C NMR Acquisition
e Instrument: A 75 MHz or higher field NMR spectrometer.
» Pulse Sequence: Proton-decoupled pulse sequence.

e Number of Scans: 256 or more scans may be required to achieve an adequate signal-to-
noise ratio.

o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-200 ppm.
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o Data Processing: Fourier transformation, phase correction, and baseline correction are
applied.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

» Adrop of neat 4-pentenoic acid is placed on the surface of a clean, dry salt plate (e.qg.,
NaCl or KBr).

e Asecond salt plate is carefully placed on top to create a thin liquid film.

2.2.2. FT-IR Acquisition

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

e Mode: Transmission.

e Scan Range: 4000-400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean, empty salt plates is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction (GC-MS)

» Adilute solution of 4-pentenoic acid in a volatile organic solvent (e.g., dichloromethane or
diethyl ether) is prepared.

e The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The
GC separates the analyte from any impurities before it enters the mass spectrometer.

2.3.2. Electron lonization (EI) Mass Spectrum Acquisition
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« lonization Method: Electron lonization (EI).

e Electron Energy: 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
e Scan Range: m/z 30-200.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions.

Visualized Spectral Correlations

The following diagrams illustrate key relationships within the spectral data of 4-pentenoic acid.
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1H-1H NMR coupling network in 4-pentenoic acid.
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Primary fragmentation pathways of 4-pentenoic acid in EI-MS.

¢ To cite this document: BenchChem. [A Comprehensive Guide to the Spectral Analysis of 4-
Pentenoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046785#4-pentenoic-acid-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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